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Efficacy of Siremadlin: Monotherapy vs. Combination

Therapy
. . o Source (Study
Therapy Type Cancer Type | Setting Key Efficacy Findings
Context)

Monotherapy  Advanced Solid Tumors Limited activity; ORR: Phase | First-in-

[1] [2] 10.3% (at RDE of 120 mg Human Study
in regimen 1B) (NCT02143635)
Acute Myeloid Leukemia (AML) Encouraging preliminary Phase | First-in-

activity; ORR: 4.2%-22.2%  Human Study
(varied by dosing regimen)  (NCT02143635)

Relapsed/Refractory AML post Anti-leukemic activity; 2 Post-hoc analysis
stem cell transplant Complete Remissions of NCT02143635
(CR) and 1 CR with
incomplete hematologic
recovery (CRi) in a small
cohort (n=19)
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. . o Source (Study
Therapy Type Cancer Type / Setting Key Efficacy Findings

Context)

Combination
Therapy
With Melanoma (Preclinical, in vitro) High synergy in A375 In Vitro/In Vivo
Trametinib [3] cells; 23.12% (3 score, Translational Study

efficacy increase) and

7.48% (4 score, response

beyond expectation)
With Myelofibrosis (Phase 1/2) Superior Spleen Volume ADORE Trial
Ruxolitinib [4] Reduction (SVR) at 24 (NCT04097821)

weeks vs. ruxolitinib

monotherapy; reduction in

JAK2V617F allele burden
With Ribociclib  Well- Median Progression-Free = Phase Ib Proof-of-
[5] differentiated/Dedifferentiated Survival (mPFS): 4.2 Concept Study

Liposarcoma (Phase 1b) months with a 3-week
regimen; ORR: 7%

Experimental Protocols and Methodologies

The data in the table above are derived from specific experimental designs. Here are the methodologies for

the key studies cited.

In Vitro Synergy Study (Siremadlin + Trametinib)
This study aimed to translate in vitro synergy into in vivo efficacy and required careful estimation of
pharmacokinetic (PK) and pharmacodynamic (PD) interactions [3].

¢ Cell Line: Human melanoma A375 cells.
e Cytotoxicity Assays: MTS assay and RealTime-Glo MT Cell Viability Assay.
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e Drug Combination Analysis: A drug combination matrix was analyzed using two R software
packages:
o Synergy: Calculated concentration-independent parameters, including B (percent increase in
maximal efficacy of the combination over the best single agent).
o SynergyFinder: Calculated concentration-dependent parameters, including & (the percentage
of drug combination response beyond the expected effect).
o Reference Models: The analysis accounted for different reference models of drug interaction (Loewe
additivity, Bliss independence, HSA, ZIP).

Clinical Trial Designs

The clinical data come from structured trials following rigorous protocols.

e Monotherapy (First-in-Human Phase I, NCT02143635) [1]:

o Objective: To determine the Recommended Dose for Expansion (RDE), safety, PK/PD, and
preliminary antitumor activity.

o Patients: Adults with wild-type TP53 advanced solid or hematologic cancers.

o Design: Dose-escalation study using a Bayesian logistic regression model (BLRM) with
escalation with overdose control (EWOC). Multiple dosing regimens were explored (e.g., single
high doses per cycle or lower fractionated doses over multiple days per cycle).

o Endpoint Evaluation: Response was assessed per investigator using standard criteria (e.g.,
International Working Group criteria for AML). Dose-limiting toxicities (DLTs) in cycle 1 were the
primary endpoint for determining RDE.

¢ Combination Therapy (ADORE Trial, NCT04097821) [4]:

o Objective: To evaluate the safety and efficacy of Ruxolitinib in combination with novel agents,
including Siremadlin, in Myelofibrosis.

o Design: Randomized, open-label, phase 1/2 open platform study.

o Dosing: The Siremadlin combination cohort received Ruxolitinib (5 mg orally) with Siremadlin
(10, 20, or 40 mg). The recommended phase 2 dose was set at 30 mg Siremadlin on days 1-5
of a 28-day cycle.

o Efficacy Measurement: Spleen Volume Reduction (SVR) was measured from baseline at
week 24.

Mechanism of Action and Synergy
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The rationale for combining Siremadlin with other agents is grounded in the biology of cancer signaling

pathways. The diagram below illustrates the proposed mechanism for its synergy with a MEK inhibitor.

MEK Inhibitor
(e.g., Trametinib)

Stabilizes

p53 Protein

Click to download full resolution via product page

The synergistic mechanism between Siremadlin and Trametinib involves DUSP6 suppression, leading to
increased p53 phosphorylation and enhanced expression of pro-apoptotic genes like PUMA and BIM [3].

This combination promotes apoptosis and growth inhibition more effectively than either agent alone.

Key Insights for Research and Development

e Tumor Type is Crucial: Siremadlin's efficacy is highly dependent on cancer type. It shows a more
pronounced effect in hematologic malignancies like AML and in specific solid tumors such as
liposarcoma, which often have wild-type TP53 and MDM2 amplification [6] [5].

e Synergy is Model-Dependent: The quantitative assessment of synergy can vary based on the
reference model used (Loewe, Bliss, etc.). Reporting multiple metrics (like 3 and d scores) provides a
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more comprehensive picture of the drug interaction [3].

e Combination is a Promising Path: Clinical and preclinical data strongly support that Siremadlin's
potential is maximized in rational combinations, such as with MEK or JAK inhibitors, which can target
resistance mechanisms or complementary pathways [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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